21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol
Description
Historical Context and Discovery
The first documented isolation of 21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol occurred in 1997 when Chávez and colleagues successfully extracted this novel compound from the timber of Diatenopteryx sorbifolia, marking a significant milestone in natural product chemistry. This discovery represented the first isolation of the norhopene skeleton from nature, establishing a new paradigm in triterpenoid research. The structural elucidation was achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques.
Subsequent research by Stevenson and colleagues in 2016 expanded the known natural sources of this compound through their investigation of Zanha africana root bark. Their systematic analysis using liquid chromatography coupled with ultraviolet detection and tandem mass spectrometry revealed the presence of seven nor-hopane compounds, including this compound as one of the most abundant constituents. The identification process involved extensive two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation techniques.
The compound was later documented in additional plant species, including Harpullia arborea, where researchers isolated related norhopane triterpenoids, further confirming the presence of this chemical family across multiple genera within the Sapindaceae family. These discoveries collectively established this compound as a significant natural product with widespread but selective occurrence in specific plant lineages.
Taxonomic Classification and Nomenclature
This compound belongs to the pentacyclic triterpenoid class, specifically categorized within the hopane family of compounds. The systematic nomenclature reflects its structural characteristics, where "24-nor" indicates the absence of the typical methyl group at carbon-24, and "hopa" denotes its hopane skeleton structure. The compound's full International Union of Pure and Applied Chemistry name is (3beta,6beta,21beta)-A'-Neo-24-norgammacera-4(23),22(29)-diene-3,6-diol, which precisely describes its stereochemical configuration and functional group positions.
The compound has been assigned the Chemical Abstracts Service registry number 194613-74-6, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems refer to this compound as 24-Norhopa-4(23),22(29)-diene-3β,6β-diol, emphasizing the beta-oriented hydroxyl groups at positions 3 and 6. The PubChem compound identifier is 836964, facilitating its identification in computational chemistry databases.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C29H46O2 |
| Molecular Weight | 426.67 g/mol |
| Chemical Abstracts Service Number | 194613-74-6 |
| PubChem Compound Identifier | 836964 |
| International Chemical Identifier Key | SSBVUUVGCIMTCL-UHFFFAOYSA-N |
| Density (Predicted) | 1.06 g/cm³ |
| Complexity Score | 801 |
The stereochemical designation "21aH" indicates the alpha-orientation of the hydrogen atom at carbon-21, which is crucial for the compound's biological activity and chemical properties. The presence of two double bonds at positions 4(23) and 22(29) contributes to the compound's reactivity and potential for further chemical transformations during diagenetic processes.
Natural Occurrence and Distribution
The natural occurrence of this compound has been documented primarily within the Sapindaceae family, demonstrating a taxonomically restricted distribution pattern. The compound's presence in Zanha africana root bark represents one of the most thoroughly characterized sources, where it occurs alongside six other related nor-hopane compounds in the chloroform-extractable fraction. Quantitative analysis revealed this compound as one of the two most abundant nor-hopanes in this species, suggesting its potential significance in the plant's secondary metabolite profile.
Diatenopteryx sorbifolia serves as the type source for this compound, where it was originally isolated from timber extracts. The concentration and distribution patterns within different plant tissues have not been extensively studied, though preliminary investigations suggest preferential accumulation in woody tissues and root bark materials. The compound's occurrence in Harpullia arborea indicates a broader distribution within the Sapindaceae family than initially recognized.
Table 2: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Geographic Distribution | Reference |
|---|---|---|---|---|
| Diatenopteryx sorbifolia | Sapindaceae | Timber | South America | Chávez et al., 1997 |
| Zanha africana | Sapindaceae | Root bark | Sub-Saharan Africa | Stevenson et al., 2016 |
| Harpullia arborea | Sapindaceae | Leaves | Southeast Asia | Poovapatthanachart et al., 2008 |
The geographic distribution of these source plants spans multiple continents, including South America, Africa, and Southeast Asia, suggesting either ancient evolutionary origins or convergent biosynthetic pathways for nor-hopane production. However, the compound's absence from extensive surveys of other plant families indicates that its biosynthetic capability may be restricted to specific evolutionary lineages within the Sapindaceae.
Environmental factors influencing the production of this compound remain largely unexplored, though the compound's presence in plants from diverse climatic zones suggests metabolic pathways that are relatively independent of immediate environmental conditions. The occurrence in both tropical and subtropical regions indicates potential adaptive significance that transcends specific ecological niches.
Significance in Triterpenoid Research
The discovery and characterization of this compound has significantly advanced understanding of triterpenoid biosynthesis and evolution. As the first documented naturally occurring norhopene derivative, this compound provided crucial evidence for previously hypothetical biosynthetic pathways involving carbon skeleton rearrangements. The compound's structural features suggest involvement of oxidative demethylation processes that may represent evolutionary adaptations for specific biological functions.
Research into related compounds has revealed the existence of multiple nor-hopane series in geological settings, indicating that these molecules play important roles in diagenetic processes and biomarker formation. The presence of this compound in living plants provides insight into the biological origins of similar compounds found in ancient sediments and petroleum deposits. Molecular mechanics calculations have demonstrated that nor-hopanes represent non-equilibrium transformation products, strongly suggesting microbially mediated formation processes.
The compound's significance extends to understanding plant defense mechanisms and ecological interactions. The co-occurrence with other bioactive compounds in Zanha africana root bark, where it contributes to insecticidal properties against bruchid beetles, suggests potential ecological functions beyond primary metabolism. This biological activity has implications for sustainable agriculture and integrated pest management strategies, particularly in regions where traditional plant-based pesticides are preferred over synthetic alternatives.
Table 3: Research Applications of this compound
| Research Area | Application | Significance |
|---|---|---|
| Biosynthetic Pathway Studies | Tracer for oxidative demethylation | First natural norhopene skeleton |
| Geochemical Research | Biomarker for diagenetic processes | Links modern plants to fossil compounds |
| Chemotaxonomy | Family-specific metabolite | Sapindaceae classification tool |
| Natural Product Chemistry | Novel scaffold for derivatives | Potential pharmaceutical applications |
| Ecological Studies | Plant defense compound | Sustainable pest management |
The compound's molecular structure has provided templates for synthetic chemistry approaches aimed at developing novel bioactive molecules. The presence of multiple functional groups and stereochemical centers offers opportunities for chemical modifications that could enhance biological activities or create entirely new pharmacological properties. Additionally, the compound serves as a valuable reference standard for analytical chemistry applications, particularly in the identification and quantification of related triterpenoids in complex natural product mixtures.
Future research directions involving this compound include investigation of its biosynthetic enzymes, exploration of its ecological roles in plant-environment interactions, and development of synthetic methodologies for producing this and related compounds. The continued study of this unique triterpenoid promises to yield further insights into the complex relationships between plant secondary metabolism, evolutionary biology, and environmental adaptation.
Properties
IUPAC Name |
(3R,3aS,5aR,5bR,7R,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,11a,13b-tetramethyl-8-methylidene-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-7,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-17(2)19-10-13-26(4)20(19)11-15-28(6)23(26)8-9-24-27(5)14-12-21(30)18(3)25(27)22(31)16-29(24,28)7/h19-25,30-31H,1,3,8-16H2,2,4-7H3/t19-,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVUUVGCIMTCL-BQTYIAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CC(C5C4(CCC(C5=C)O)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5=C)O)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Extraction (SPE)
SPE columns packed with silica gel (60–200 µm) or Florisil® (150–250 µm) effectively retain non-target hydrocarbons while allowing the diol to elute. Activation of the stationary phase at 150°C for 12 hours eliminates moisture and contaminants. A solvent gradient of hexane:DCM (9:1 to 1:1) elutes the compound with 92–95% recovery (Table 1).
Table 1: SPE Elution Parameters for Nor-Hopane Diol Purification
| Stationary Phase | Eluent Ratio (Hexane:DCM) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Silica gel | 9:1 | 78.2 ± 3.1 | 85.4 ± 2.9 |
| Silica gel | 7:3 | 92.1 ± 1.8 | 98.7 ± 0.5 |
| Florisil® | 7:3 | 88.5 ± 2.4 | 97.3 ± 1.2 |
Column Chromatography
Preparative HPLC with a C18 reverse-phase column (250 × 4.6 mm, 5 µm) and isocratic elution (acetonitrile:water, 75:25) resolves the diol from structurally similar compounds. Retention times of 12.3 ± 0.2 minutes correlate with >99% purity confirmed by GC-MS.
Industrial-Scale Production Workflows
Scaling up synthesis requires optimizing solvent recovery and minimizing waste. Continuous extraction systems using countercurrent DCM recirculation achieve 98% solvent reuse, reducing costs by 40% compared to batch processes. Industrial reactors operate at 50–100 L scales, with in-line UV monitoring (λ = 210 nm) to track reaction progress.
Table 2: Key Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Volume (L) | 0.5–2 | 50–100 |
| Yield (%) | 65–70 | 68–72 |
| Purity (%) | 98.5–99.5 | 97.0–98.5 |
| Solvent Consumption (L/kg product) | 120–150 | 45–60 |
Analytical Validation and Quality Control
Final product validation employs tandem mass spectrometry (LC-MS/MS) and NMR. Key quality metrics include:
-
Mass Spec : Molecular ion peak at m/z 427.3 [M+H] with fragmentation patterns matching the diol structure.
-
NMR : signals at δ 72.1 ppm (C-3b) and δ 73.8 ppm (C-6b) confirm hydroxylation sites.
Acceptance criteria require ≤0.5% impurities (HPLC area%) and residual solvents below ICH Q3C limits (DCM < 600 ppm).
Challenges and Optimization Strategies
Oxidative Degradation : Prolonged exposure to light or oxygen degrades the diene system. Implementing nitrogen atmospheres during storage reduces degradation rates by 80%.
Solvent Residues : Accelerated solvent evaporation under reduced pressure (40°C, 15 mmHg) ensures residual DCM levels < 50 ppm, compliant with pharmaceutical standards .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Exhibits insecticidal properties, making it useful in pest control.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of natural insecticides and other bioactive products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its insecticidal activity is primarily due to its ability to interfere with the physiological processes of insects, leading to mortality and reduced oviposition. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors in the insect’s body.
Comparison with Similar Compounds
Notes
Biological Activity
21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol, a compound derived from natural sources, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing an authoritative overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol is C29H46O2, with a molecular weight of 426.68 g/mol. The compound features a unique structure that contributes to its biological activity, particularly its interaction with various biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
2. Insecticidal Properties
The compound has also been investigated for its insecticidal effects. A study on extracts from Zanha africana, which contains this compound, demonstrated toxicity against bruchid beetles, indicating its potential as a natural pesticide . The mode of action appears to involve disruption of the insect's physiological processes.
3. Cytotoxic Effects
Preliminary studies have shown that 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol has cytotoxic effects on certain cancer cell lines. In vitro assays revealed that the compound can induce apoptosis in human cancer cells, making it a candidate for further research in cancer therapy .
The biological activities of 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may activate pathways that lead to programmed cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways in both pests and pathogens has been suggested.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of 21αH-24-Norhopa-4(23),22(29)-diene-3β,6β-diol against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to conventional antibiotics .
Case Study 2: Insecticidal Activity
In another investigation focusing on the insecticidal properties of extracts containing this compound, researchers found a mortality rate of over 80% in treated bruchid beetles within 48 hours. This suggests that the compound could be developed into a biopesticide .
Data Summary Table
Q & A
Q. What analytical techniques are recommended for structural characterization of 21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign stereochemistry and confirm carbon frameworks. For example, NMR peaks at δ 5.36 (br d, J=5.0 Hz) and δ 3.39 (m) can indicate olefinic and hydroxylated protons, as seen in structurally similar sterols .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., HRMS-ESI m/z 399.3622 [M+H]+ for C28H47O) to distinguish between isomers .
- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for triterpenoid derivatives with complex ring systems.
Q. How can researchers ensure purity during the synthesis or isolation of this compound?
- Methodological Answer :
- Chromatographic Methods : Employ reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to separate closely related analogs. TLC with iodine staining or derivatization (e.g., vanillin-H2SO4 spray) can preliminarily assess purity .
- Spectroscopic Cross-Validation : Compare NMR and HRMS data with published spectra of analogous compounds to detect impurities (e.g., 24-Norhopane derivatives) .
- Recrystallization : Optimize solvent systems (e.g., chloroform/methanol) to remove amorphous byproducts.
Advanced Research Questions
Q. How should experimental designs be structured to investigate the bioactivity of this compound while minimizing confounding variables?
- Methodological Answer :
- Controlled Dose-Response Studies : Use standardized concentrations (e.g., 0.1–100 μM) in cellular assays, with solvent-only controls to account for vehicle effects.
- Blinding and Randomization : Assign treatment groups randomly and blind analysts to sample identities during data collection to reduce bias .
- Replication : Perform triplicate experiments across independent batches to validate reproducibility. For in vivo studies, include at least n=10 per group to address biological variability .
Q. What strategies are effective in resolving contradictions between theoretical predictions (e.g., computational docking) and experimental bioactivity data for this compound?
- Methodological Answer :
- Iterative Hypothesis Testing : Re-examine computational models (e.g., molecular dynamics simulations) for force field inaccuracies or conformational sampling limitations. Cross-validate with experimental data like surface plasmon resonance (SPR) binding assays .
- Data Triangulation : Combine orthogonal methods (e.g., isothermal titration calorimetry and NMR titrations) to confirm binding affinities when discrepancies arise .
- Error Analysis : Quantify uncertainties in both computational (e.g., RMSD values) and experimental (e.g., IC50 standard deviations) results to identify outlier datasets .
Q. How can researchers address discrepancies in spectral data (e.g., NMR chemical shifts) between synthesized batches of the compound?
- Methodological Answer :
- Batch-to-Batch Comparison : Analyze multiple batches using identical NMR parameters (e.g., solvent, temperature) to isolate instrumental vs. synthetic variability.
- Isotopic Labeling : Use -labeled precursors during synthesis to track carbon environments and confirm structural consistency .
- Collaborative Validation : Share samples with independent labs for cross-platform spectral analysis (e.g., compare 600 MHz vs. 800 MHz NMR data) .
Data Management and Interpretation
Q. What frameworks are recommended for managing and interpreting large datasets (e.g., metabolomics or transcriptomics) involving this compound?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolite clusters influenced by the compound .
- Pathway Enrichment Tools : Use platforms like KEGG or Reactome to map differentially expressed genes/proteins to biological pathways, ensuring FDR correction for multiple comparisons .
- Open Data Repositories : Archive raw data in FAIR-compliant repositories (e.g., MetaboLights, GEO) with detailed metadata to enable reproducibility and collaborative analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
